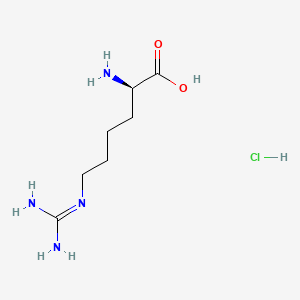
5-O-Desethyl Amlodipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-Desethyl Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Desethyl Amlodipine typically involves the selective removal of the ethyl group from Amlodipine. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets regulatory standards .
化学反応の分析
Types of Reactions: 5-O-Desethyl Amlodipine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, alkylating agents, and solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
5-O-Desethyl Amlodipine is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: It is used in studies investigating the biological activity of calcium channel blockers and their derivatives.
Medicine: Research focuses on its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Industry: It is employed in quality control processes for the production of Amlodipine and related compounds
作用機序
The mechanism of action of 5-O-Desethyl Amlodipine is similar to that of Amlodipine. It functions as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to vasodilation, reduced peripheral vascular resistance, and decreased blood pressure. The compound targets voltage-sensitive calcium channels, particularly in the peripheral arteries .
類似化合物との比較
Amlodipine: The parent compound, widely used for treating hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Felodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness of 5-O-Desethyl Amlodipine: this compound is unique due to its specific structural modification, which may influence its pharmacokinetic and pharmacodynamic properties. This modification allows for targeted studies on the metabolism and activity of Amlodipine derivatives, providing valuable insights into their therapeutic potential and safety profiles .
特性
CAS番号 |
1809326-44-0 |
|---|---|
分子式 |
C18H21ClN2O5 |
分子量 |
380.8 g/mol |
IUPAC名 |
2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23) |
InChIキー |
GWJZIVGGMSFHGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
同義語 |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





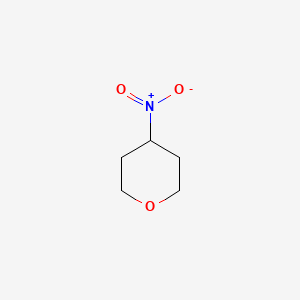
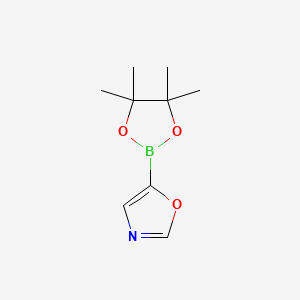
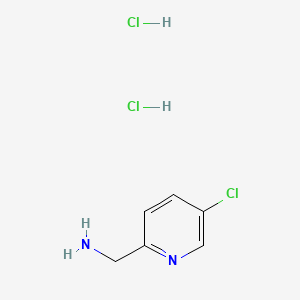
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
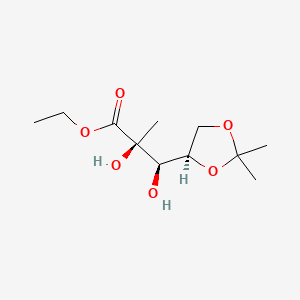
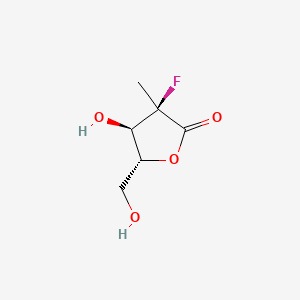

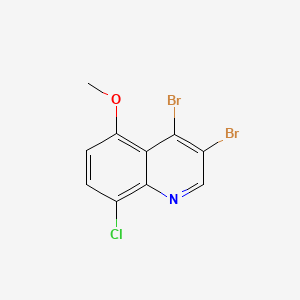

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)
